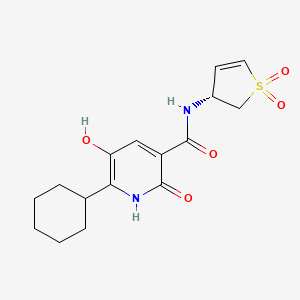
KRAS ligand 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS ligand 3 is a small molecule compound that targets the KRAS protein, a member of the RAS family of GTPases. KRAS is one of the most commonly mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers . This compound has been developed to specifically inhibit the activity of mutant KRAS proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may include the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and specificity.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
KRAS ligand 3 undergoes various chemical reactions, including:
Covalent modification: The compound can form covalent bonds with specific amino acid residues in the KRAS protein, such as cysteine or arginine.
Substitution reactions: The ligand can undergo substitution reactions with other functional groups to modify its chemical structure and enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
DMSO (dimethyl sulfoxide): Used as a solvent for the preparation of in vivo formulations.
PEG300 (polyethylene glycol 300): Used to enhance the solubility and stability of the compound.
Tween 80: Used as a surfactant to improve the dispersion of the compound in aqueous solutions.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives with enhanced binding affinity and specificity for the KRAS protein. These products are characterized and evaluated for their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
KRAS ligand 3 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of KRAS mutations in cancer development and progression. It serves as a tool to investigate the molecular mechanisms underlying KRAS-driven cancers and to develop targeted therapies.
Drug discovery: This compound is employed in high-throughput screening assays to identify potential inhibitors of KRAS and other related proteins. It helps in the discovery and optimization of new drug candidates for cancer treatment.
Biological studies: The compound is used to explore the biological functions of KRAS and its interactions with other cellular proteins. It aids in understanding the signaling pathways regulated by KRAS and their impact on cell growth and survival.
Mecanismo De Acción
KRAS ligand 3 exerts its effects by binding to specific sites on the KRAS protein, thereby inhibiting its activity. The compound targets the Switch II pocket of KRAS, which is involved in the binding and hydrolysis of GTP (guanosine triphosphate) . By binding to this pocket, this compound prevents the activation of KRAS and its downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells.
Comparación Con Compuestos Similares
KRAS ligand 3 can be compared with other similar compounds targeting the KRAS protein, such as:
This compound is unique in its ability to target multiple KRAS mutations and its potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.
Propiedades
Fórmula molecular |
C24H28F3N5 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
4-methyl-7-(4-methylpiperazin-1-yl)-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1 |
Clave InChI |
AUDXCBLEOQOTQY-MRXNPFEDSA-N |
SMILES isomérico |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
SMILES canónico |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)






![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)



![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
